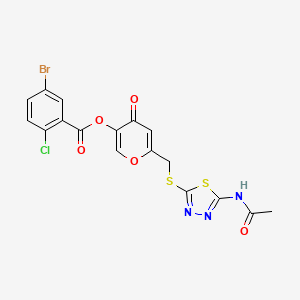

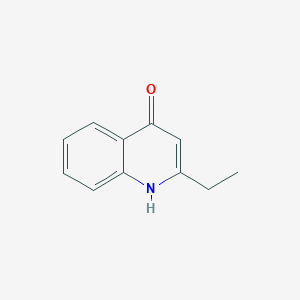

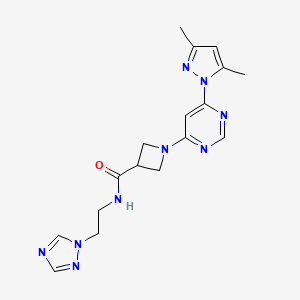

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Characterisation of Chromene Derivatives

The synthesis of chromene derivatives has been a subject of interest due to their significant biological activities. Paper discusses the synthesis of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which are designed as potential ligands for human adenosine receptors. The synthesis involved two different amidation methods, utilizing either conventional heating or microwave irradiation. The structural elucidation of these compounds was achieved through NMR, MS spectroscopy, and X-ray crystallography, providing valuable insights into their molecular geometry and conformation, which are crucial for understanding ligand-receptor interactions.

Multicomponent Synthesis and Biological Activities

In paper , a novel approach to synthesizing 4H-chromene-3-carboxamide derivatives is presented. The synthesis was performed under solvent-free conditions using ceric ammonium nitrate (CAN) and involved a Knoevenagel-Michael reaction. The resulting compounds were characterized by NMR, HR-MS, and UV-Vis spectroscopy. These derivatives exhibited solvatochromic properties, and their antibacterial activities were assessed against both Gram-positive and Gram-negative organisms. Notably, compounds 4k and 4l showed promising antibacterial activity. Additionally, the antioxidant potential of these compounds was evaluated using the DPPH method, with several compounds demonstrating strong activity.

Antimicrobial Activity of Thiazolidin-3-yl-benzothiazole Derivatives

The antimicrobial properties of a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides are explored in paper . These compounds were synthesized and tested against a variety of bacterial and fungal species, including pathogens and food contaminants. The study found that all synthesized compounds exhibited potent antimicrobial activity, with compound 4d showing the best efficacy. Docking studies were also performed to understand the relationship between the antimicrobial activity and the molecular properties of these compounds.

Comprehensive Analysis

The comprehensive analysis of "N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide" would involve a detailed study of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly discuss this specific compound, they offer valuable methodologies and insights into the synthesis and characterization of related chromene derivatives, which could be applied to the compound . The synthesis analysis would likely involve similar amidation methods and characterization techniques as described in the papers. The molecular structure analysis would benefit from the data obtained through spectroscopy and crystallography. Chemical reactions analysis would focus on the reactivity of the compound under various conditions, and the physical and chemical properties analysis would encompass solvatochromism, antibacterial, and antioxidant activities, as demonstrated by the related compounds in the studies.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Research by Ramaganesh, Bodke, & Venkatesh (2010) has focused on the synthesis of coumarin derivatives, including N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide, and their biological properties. The study involved the preparation of these compounds and evaluation of their antibacterial activity.

Antimicrobial and Antioxidant Properties

- Saundane & Mathada (2015) studied Schiff bases containing indole moiety, including this compound, and evaluated their antimicrobial and antioxidant activities. Their research provides insights into the potential applications of these compounds in combating microbial infections and oxidative stress. (Saundane & Mathada, 2015)

Structural Analysis

- Zhao & Zhou (2009) conducted a structural analysis of a molecule closely related to the compound , focusing on intermolecular interactions and the structural relationships of various groups within the compound. This research aids in understanding the molecular configuration and potential reactivity of these compounds. (Zhao & Zhou, 2009)

Chemical Synthesis and Applications

- Singh et al. (2017) explored the chemical synthesis process of chromene-carboxamide derivatives, providing a mechanistic rationale for the formation of these compounds. This research is significant for understanding the synthetic routes and potential applications of these compounds in various fields. (Singh, Gupta, Gupta, & Ishar, 2017)

Antibacterial and Antifungal Activity

- Raval, Naik, & Desai (2012) reported on the synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which include compounds similar to the one . They evaluated their antimicrobial activity, demonstrating the potential use of these compounds in addressing bacterial and fungal infections. (Raval, Naik, & Desai, 2012)

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c24-16-10-18(29-17-9-5-4-8-14(16)17)20(26)22-15(13-6-2-1-3-7-13)11-23-19(25)12-28-21(23)27/h1-10,15H,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDGPOJWOCUZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2548069.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)

![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)